(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine
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Overview
Description
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 4-nitrobenzaldehyde with dibutylamine and a thioamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms can be targeted by electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group results in the formation of an amine derivative, while nucleophilic substitution can lead to various substituted thiazole derivatives.
Scientific Research Applications
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Thiadiazole Derivatives: Similar to thiazoles, these compounds contain sulfur and nitrogen atoms and are known for their antimicrobial properties.
Uniqueness
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is unique due to its specific substitution pattern and the presence of both nitro and dibutyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918538-80-4 |
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Molecular Formula |
C17H23N3O2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C17H23N3O2S/c1-3-5-11-18-17-19(12-6-4-2)16(13-23-17)14-7-9-15(10-8-14)20(21)22/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
XQXLWFOGQAYVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])CCCC |
Origin of Product |
United States |
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